4-(4-Ethenylphenyl)benzaldehyde
Description
4-(4-Ethenylphenyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 4-ethenylphenyl group at the para position. Its molecular formula is C₁₅H₁₂O, with a molecular weight of 208.24 g/mol.
Properties
CAS No. |
155686-71-8 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h2-11H,1H2 |
InChI Key |
PVFRQQZHGFVMSY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Ethenylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde is reacted with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl group is then removed using a base to yield 4-ethynylbenzaldehyde .
Industrial Production Methods
Industrial production methods for 4-(4-Ethenylphenyl)benzaldehyde are not extensively documented. the Sonogashira coupling reaction mentioned above is a scalable method that can be adapted for industrial use, given the availability of starting materials and appropriate reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2), while hydroboration can be performed using borane (BH3).
Major Products Formed
Oxidation: 4-(4-Ethenylphenyl)benzoic acid.
Reduction: 4-(4-Ethenylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Ethenylphenyl)benzaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethenylphenyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing it to form Schiff bases with amines, oximes with hydroxylamine, and hydrazones with hydrazine . The ethenyl group can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares 4-(4-Ethenylphenyl)benzaldehyde with structurally similar benzaldehyde derivatives, emphasizing substituent effects and applications:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in 4-(Trifluoromethyl)benzaldehyde enhances metabolic stability in pharmaceuticals due to its electron-withdrawing nature .
- Electron-Donating Groups (EDGs): The diethylamino group in DEASB improves solvatochromic properties, making it suitable for optical sensors .
- Conjugation Effects : The ethenyl group in the target compound likely enhances π-conjugation, favoring applications in conductive polymers or light-emitting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
